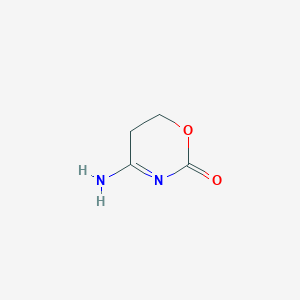

4-Amino-5,6-dihydro-2H-1,3-oxazin-2-one

Description

Properties

CAS No. |

61318-64-7 |

|---|---|

Molecular Formula |

C4H6N2O2 |

Molecular Weight |

114.10 g/mol |

IUPAC Name |

4-amino-5,6-dihydro-1,3-oxazin-2-one |

InChI |

InChI=1S/C4H6N2O2/c5-3-1-2-8-4(7)6-3/h1-2H2,(H2,5,6,7) |

InChI Key |

PTPHEUVWXYZNEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)N=C1N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,6-Dihydro-2H-1,3-thiazine-2-thiones

- Structure : Replaces the oxazine oxygen with sulfur, introducing a dithiocarbamate group.

- Synthesis : Generated via multicomponent reactions (MCRs) of 1-azadienes with CS₂ .

- Applications: Used in radical chemistry, RAFT polymerization, and as intermediates for thioureas/amidines . Unlike 4-amino-oxazinone, these thiazine derivatives exhibit pesticidal activity due to sulfur’s electrophilic properties .

- Stability: The thione group increases susceptibility to oxidation compared to the oxazinone’s carbonyl group.

5,5-Dimethylperhydro-1,3-oxazin-2-one

- Structure : Features a saturated oxazine ring with geminal dimethyl groups.

- Synthesis: Derived from tetrahydro-5,5-dimethyl-2H-1,3-oxazin-2-one, as noted in thermodynamic studies .

- Properties: The dimethyl substituents enhance steric hindrance, reducing reactivity toward nucleophiles compared to the amino-substituted oxazinone.

5-Phenyl-1,3-oxazinane-2,4-dione

- Structure : Contains a phenyl group at position 5 and a hydroxyl group at position 4.

- Reactivity: The hydroxyl group enables hydrogen bonding, differing from the amino group in 4-amino-oxazinone, which favors nucleophilic substitution or coordination chemistry.

Substituted 3,6-Dihydro-2H-1,3,4-oxadiazin-2-ones

- Structure : Incorporates an additional nitrogen atom (1,3,4-oxadiazine core).

- Applications: Patented for sarcoma treatment, highlighting pharmacological divergence from 4-amino-oxazinone, which lacks reported anticancer data .

2-(Dimethylamino)-1-ethyl-1,2-dihydro-4H-3,1-benzoxazin-4-one

- Structure: Benzene-fused oxazinone with dimethylamino and ethyl substituents.

- Properties: Higher molecular weight (220.27 g/mol) and aromaticity enhance lipophilicity, contrasting with the smaller, non-fused 4-amino-oxazinone .

Comparative Data Table

Key Research Findings

- Synthetic Accessibility: 4-Amino-oxazinone is more straightforward to functionalize via amination than sulfur-containing analogs like thiazine-thiones, which require harsh MCR conditions .

- Environmental Impact : The synthesis of 1,3-oxazin-2-ones has been evaluated for green chemistry metrics, though comparative data for analogous compounds are lacking .

Q & A

Q. What are the standard protocols for synthesizing 4-Amino-5,6-dihydro-2H-1,3-oxazin-2-one, and how are intermediates characterized?

The synthesis typically involves cyclization of precursors like cyanoacetate derivatives and urea under controlled conditions. A two-step approach is common:

Cyclization : Reacting a β-keto ester with urea or thiourea in acidic media (e.g., acetic acid) to form the oxazine ring .

Functionalization : Introducing the amino group via nucleophilic substitution or reductive amination.

Q. Characterization Methods :

- NMR Spectroscopy : Confirm regiochemistry and purity (e.g., H NMR for methyl group positioning) .

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline intermediates .

- Mass Spectrometry : Validate molecular weight and fragmentation patterns .

Table 1 : Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Key Intermediate |

|---|---|---|---|

| 1 | Cyanoacetate, urea, HSO, 80°C | 65–75 | 5,6-Dihydro-2H-oxazinone |

| 2 | NH/MeOH, 50°C, 12 h | 50–60 | 4-Amino product |

Q. How is the purity of this compound validated in academic research?

Purity assessment combines:

- HPLC/GC-MS : Quantify impurities using reverse-phase C18 columns (acetonitrile/water mobile phase) .

- Thermogravimetric Analysis (TGA) : Detect residual solvents or decomposition products below 200°C .

- Elemental Analysis : Verify C, H, N, O content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do electronic effects (e.g., substituents) influence the reactivity of the oxazine ring in nucleophilic reactions?

The electron-withdrawing amino group at position 4 stabilizes the oxazine ring via resonance, reducing electrophilicity at the carbonyl group. Conversely, electron-donating substituents (e.g., methyl groups) increase ring strain and reactivity. For example:

Q. What strategies resolve contradictions in reported reaction yields for oxazine derivatives?

Discrepancies often arise from:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve yields in cyclization by stabilizing transition states .

- Catalyst Loading : Excess acid catalysts (e.g., HSO) may promote side reactions (e.g., dimerization), reducing yields .

- Temperature Gradients : Microwave-assisted synthesis (100–120°C) enhances reproducibility vs. conventional heating .

Mitigation : Use design-of-experiments (DoE) to optimize parameters like temperature, solvent, and catalyst ratio .

Q. How is diastereoselectivity achieved in the synthesis of this compound derivatives?

Diastereoselectivity is controlled via:

- Pre-complexation with Lewis Acids : BF-etherate directs nucleophiles to axial positions, minimizing steric clashes .

- Conformational Locking : Bulky substituents on the oxazine ring enforce chair-like conformations, favoring specific transition states .

Example : Benzyl isocyanide attacks axially on 5,6-dihydro-2H-1,3-oxazines, yielding >90% diastereomeric excess in tetrazole-functionalized derivatives .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Q. How are computational methods applied to predict physicochemical properties of this compound?

- Molecular Dynamics (MD) Simulations : Predict solubility and logP values using force fields (e.g., OPLS-AA) .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess thermal stability .

Table 2 : Experimental vs. Predicted Properties

| Property | Experimental | DFT-Predicted | Error (%) |

|---|---|---|---|

| ΔH (kJ/mol) | 52.3 ± 1.2 | 50.8 | 2.9 |

| logP | 0.89 | 0.82 | 7.8 |

Methodological Challenges

Q. How to address low yields in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.